sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate
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Overview
Description
Sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate typically involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with a sulfinating agent such as sodium sulfinate. The reaction conditions often include the use of a suitable solvent and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonate derivatives, while substitution reactions can produce a variety of new compounds with different functional groups attached to the pyrazole ring.
Scientific Research Applications
Sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonate: A closely related compound with a sulfonate group instead of a sulfinate group.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Another similar compound with a carboxylate group.
Uniqueness
Sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical properties and reactivity compared to its sulfonate and carboxylate analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
Sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate is a compound of significant interest in medicinal chemistry and agricultural applications due to its unique chemical structure and biological properties. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a pyrazole core with a sulfinate functional group, which enhances its reactivity. The trifluoromethyl group contributes to its lipophilicity, potentially influencing its interaction with biological targets. The compound can be synthesized through various methods, often involving controlled conditions to optimize yield and purity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its structural analogs have shown effectiveness against various microbial strains .
- Anti-inflammatory Effects : Similar compounds in the pyrazole class have demonstrated anti-inflammatory activity. For instance, related pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting that this compound may also exhibit similar properties .
- Potential Anticancer Activity : There is ongoing research into the anticancer potential of pyrazole derivatives. Some studies have indicated that modifications in the pyrazole structure can enhance cytotoxic effects against cancer cell lines, although specific data on this compound remains limited .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with specific proteins or enzymes involved in metabolic pathways may play a crucial role. The sulfinate group is believed to enhance the compound's reactivity with biological targets, potentially leading to altered metabolic processes .
Synthesis Methods
This compound can be synthesized using various strategies, including:
- Oxidative Coupling Reactions : Utilizing hydrazones and maleimides as starting materials under specific catalytic conditions has been shown to yield pyrazole derivatives effectively .
- One-Pot Synthesis : Recent advancements allow for the synthesis of functionalized N-trifluoromethyl pyrazoles from readily available precursors in a single reaction step, improving efficiency and reducing waste .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound and its analogs:
Properties
IUPAC Name |
sodium;1-methyl-5-(trifluoromethyl)pyrazole-4-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O2S.Na/c1-10-4(5(6,7)8)3(2-9-10)13(11)12;/h2H,1H3,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXYATKYFJMJNW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)[O-])C(F)(F)F.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N2NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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